molecular formula C14H13F2N3O2 B5320955 N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide

Katalognummer B5320955
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: XMRVGGREBZVYTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as DPA-714, is a novel ligand that has been developed for imaging neuroinflammation. It is a promising tool for the diagnosis and monitoring of various neuroinflammatory diseases, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.

Wirkmechanismus

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide binds to TSPO, a protein that is upregulated in activated microglia and astrocytes during neuroinflammation. This binding leads to the activation of downstream signaling pathways that regulate the immune response and inflammation.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of microglia and astrocytes. In addition, it has been shown to have neuroprotective effects in animal models of neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide is its specificity for TSPO, which allows for the imaging and quantification of neuroinflammation in vivo. However, it is important to note that TSPO expression can be upregulated in other conditions, such as cancer and ischemia, which can lead to false positives in imaging studies. In addition, this compound has a relatively short half-life, which can limit its use in longitudinal studies.

Zukünftige Richtungen

There are several future directions for the use of N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in scientific research. One area of interest is the development of new TSPO ligands with improved specificity and sensitivity for neuroinflammation. Another area of interest is the use of this compound in combination with other imaging agents to provide a more comprehensive picture of neuroinflammation. Finally, there is a need for further validation of this compound in human studies to determine its clinical utility in the diagnosis and monitoring of neuroinflammatory diseases.
In conclusion, this compound is a promising tool for the imaging and quantification of neuroinflammation in vivo. Its specificity for TSPO and anti-inflammatory effects make it a valuable tool for the diagnosis and monitoring of various neuroinflammatory diseases. However, further research is needed to fully understand its mechanism of action and clinical utility.

Synthesemethoden

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide can be synthesized using a multistep process involving the reaction of 2,5-difluorophenylhydrazine with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid ethyl ester. The resulting intermediate is then reacted with acetic anhydride to produce this compound.

Wissenschaftliche Forschungsanwendungen

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied for its potential use in imaging neuroinflammation. It binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This allows for the visualization and quantification of neuroinflammation in vivo using positron emission tomography (PET) imaging.

Eigenschaften

IUPAC Name

N-(2,5-difluorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c1-8-5-14(21)19(18-9(8)2)7-13(20)17-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVGGREBZVYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.